molecular formula C21H20N4O3 B11386577 Propyl 3-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate

Propyl 3-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate

Cat. No.: B11386577
M. Wt: 376.4 g/mol
InChI Key: QOUBIGBERRKISG-UHFFFAOYSA-N
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Description

Propyl 3-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 3-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate involves multiple steps. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the pyrrole ring and the propyl benzoate moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzimidazole compounds.

Scientific Research Applications

Propyl 3-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Propyl 3-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Propyl 3-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate include other benzimidazole derivatives, such as:

    Benzimidazole: The parent compound with a simpler structure.

    Mebendazole: An antiparasitic drug with a benzimidazole core.

    Albendazole: Another antiparasitic agent with structural similarities.

    Omeprazole: A proton pump inhibitor used to treat acid-related disorders.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

propyl 3-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate

InChI

InChI=1S/C21H20N4O3/c1-2-10-28-21(27)13-6-5-7-14(11-13)25-12-17(26)18(19(25)22)20-23-15-8-3-4-9-16(15)24-20/h3-9,11,22,26H,2,10,12H2,1H3,(H,23,24)

InChI Key

QOUBIGBERRKISG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

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